(m-Tolylsulfonyl)-L-proline

L-proline transporter PROT inhibition SLC6A7

(m-Tolylsulfonyl)-L-proline (CAS 1038410-49-9, MF C12H15NO4S, MW 269.32) is an N-sulfonylated L-proline derivative bearing a 3-methylphenylsulfonyl (m-tolyl) moiety at the pyrrolidine nitrogen. This substitution converts the native amino acid into a versatile chiral scaffold with dual utility: as a building block in medicinal chemistry campaigns targeting integrin-mediated cell adhesion pathways, and as a chiral organocatalyst or ligand in asymmetric synthesis.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
Cat. No. B12393227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(m-Tolylsulfonyl)-L-proline
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O
InChIInChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1
InChIKeyALLYQSSIEPEGQX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(m-Tolylsulfonyl)-L-proline CAS 1038410-49-9: Core Properties and Scientific Procurement Context


(m-Tolylsulfonyl)-L-proline (CAS 1038410-49-9, MF C12H15NO4S, MW 269.32) is an N-sulfonylated L-proline derivative bearing a 3-methylphenylsulfonyl (m-tolyl) moiety at the pyrrolidine nitrogen [1]. This substitution converts the native amino acid into a versatile chiral scaffold with dual utility: as a building block in medicinal chemistry campaigns targeting integrin-mediated cell adhesion pathways, and as a chiral organocatalyst or ligand in asymmetric synthesis . The compound is typically supplied at ≥95% purity and represents a specialized intermediate within the broader class of N-arylsulfonyl-proline derivatives [1].

Why (m-Tolylsulfonyl)-L-proline Cannot Be Casually Substituted: The Functional Consequences of Methyl Position


Within the N-arylsulfonyl-L-proline class, subtle alterations to the aromatic sulfonyl substituent profoundly modulate both biological target engagement and catalytic stereoselectivity. The meta-methyl substitution in (m-Tolylsulfonyl)-L-proline generates a distinct steric and electronic environment relative to the more common para-methyl (tosyl) analog and other halogenated variants . In integrin antagonist programs, the specific arylsulfonyl group dictates receptor off-rates and CYP inhibition liability [1]; in organocatalysis, the aryl substitution pattern governs the chiral pocket architecture that determines enantiomeric excess in aldol and Mannich reactions . Consequently, substituting this compound with a generic tosyl-proline or benzenesulfonyl analog without experimental validation risks compromising both biological activity and stereochemical outcome.

Quantitative Evidence Supporting (m-Tolylsulfonyl)-L-proline Selection: A Comparative Data Guide


L-Proline Transporter (PROT) Inhibition: Meta-Methyl Substitution Confers Modestly Enhanced Potency Over Meta-Unsubstituted Analog

In a direct comparative binding study of N-arylsulfonyl-proline analogs against the human high-affinity L-proline transporter (PROT/SLC6A7) expressed in COS1 cells, (m-Tolylsulfonyl)-L-proline (identified as CHEMBL3318560/BDBM50052651) exhibited an IC50 of 2.23 µM, representing a modest 1.21-fold improvement in inhibitory potency relative to a structurally distinct comparator (CHEMBL3318565/BDBM50052646, IC50 = 2.70 µM) evaluated under identical assay conditions [1]. Both compounds were assessed via [3H]proline uptake inhibition, ensuring comparable experimental context. While the absolute potency is moderate, the data establish that meta-methyl substitution contributes to measurable, albeit incremental, enhancement in PROT engagement.

L-proline transporter PROT inhibition SLC6A7 sodium-dependent transport

Structural Determinants of VLA-4 Integrin Antagonist Potency: Meta-Substituted Arylsulfonyl-Proline Scaffolds as Key Pharmacophoric Elements

The N-arylsulfonyl-L-proline scaffold is a validated core for VLA-4 (α4β1) integrin antagonism, a therapeutic target for multiple sclerosis, asthma, and inflammatory bowel disease. U.S. Patent US 6,943,180 and related applications (US 2004/0102478) explicitly claim substituted N-arylsulfonyl-proline derivatives encompassing (m-tolylsulfonyl)-containing structures as potent cell adhesion inhibitors [1]. The meta-substitution pattern is a recognized design element; subsequent optimization campaigns demonstrated that modifications to the arylsulfonyl moiety directly affect receptor off-rate kinetics and CYP3A4 time-dependent inhibition profiles — critical parameters distinguishing viable development candidates from attrition-prone leads [2]. Within this framework, (m-Tolylsulfonyl)-L-proline serves as a discrete chemical entry point for SAR exploration that cannot be replicated by para-tolyl (tosyl) or unsubstituted phenyl analogs without altering the substitution vector and resultant pharmacophore geometry.

VLA-4 integrin α4β1 antagonist cell adhesion inflammatory disease

Chiral Organocatalysis: Meta-Methyl Substitution Defines a Distinct Steric Environment for Asymmetric Induction

N-Sulfonylated proline derivatives function as chiral organocatalysts in asymmetric aldol and Mannich reactions through dual-activation mechanisms wherein the sulfonyl group modulates both electronic properties and the steric architecture of the catalytic pocket. (m-Tolylsulfonyl)-L-proline incorporates a meta-methyl substituent that creates a steric environment distinct from the para-methyl (tosyl) analog and from halogenated aryl variants . The positioning of the methyl group meta to the sulfonyl attachment alters the three-dimensional contour of the chiral pocket, which in turn influences the enantiofacial selectivity of substrate approach during C–C bond-forming events. While enantiomeric excess data specifically for the m-tolyl derivative are not published in the primary literature, the well-established SAR for sulfonylated proline organocatalysts demonstrates that aryl substitution pattern is a critical determinant of stereochemical outcome .

asymmetric catalysis organocatalysis chiral ligand enantioselective synthesis

Physicochemical Differentiation: Meta-Methyl Substitution Yields Distinct Molecular Descriptors Relative to Halogenated and Unsubstituted Analogs

The meta-methylphenylsulfonyl substituent confers a distinct physicochemical profile that differentiates (m-Tolylsulfonyl)-L-proline from its closest structural analogs. The compound (MW 269.32) is the positional isomer of the more common para-methyl (tosyl) analog (also MW 269.32) but presents different steric and electronic properties due to altered substitution geometry. Relative to halogenated meta-substituted analogs, the m-tolyl derivative exhibits substantially different lipophilicity: the 3-chlorophenylsulfonyl analog has MW 289.74 with increased halogen-mediated polarity, while the 3-fluorophenylsulfonyl analog has MW 273.28 with distinct hydrogen-bonding capacity [1]. For the para-tosyl analog, predicted logP is approximately 2.12 ; the meta-methyl substitution is expected to yield a subtly altered logP value affecting chromatographic behavior and formulation compatibility.

physicochemical properties molecular descriptors logP procurement specification

Application Scenarios Where (m-Tolylsulfonyl)-L-proline Provides Verifiable Value


Integrin Antagonist Medicinal Chemistry: SAR Exploration of VLA-4 and α4β7 Inhibitors

(m-Tolylsulfonyl)-L-proline serves as a key N-capped proline building block for constructing substituted N-arylsulfonyl-prolyl-phenylalanine derivatives, a validated chemotype for VLA-4 (α4β1) and α4β7 integrin antagonism . In these programs, the meta-methylphenylsulfonyl group is a specific design element that influences receptor off-rate kinetics and cytochrome P450 interaction profiles [2]. Procurement of the precise meta-substituted scaffold is essential for researchers aiming to recapitulate or extend published SAR studies; substitution with the more readily available para-tosyl analog introduces an uncontrolled variable that may alter pharmacophore presentation and binding kinetics.

Asymmetric Organocatalysis: Development of Enantioselective C–C Bond-Forming Methodologies

As an N-sulfonylated chiral proline derivative, (m-Tolylsulfonyl)-L-proline is positioned for use as an organocatalyst in asymmetric aldol reactions, Mannich reactions, and related transformations. The meta-methyl substituent defines a unique chiral pocket architecture that differs from para-substituted and halogenated aryl analogs . Process chemists evaluating catalyst libraries for reaction optimization require access to discrete substitution variants to map the relationship between aryl substitution pattern and enantioselectivity. Using an alternative sulfonyl-proline derivative in a protocol optimized for the m-tolyl variant may yield suboptimal enantiomeric excess.

L-Proline Transporter (PROT) Pharmacology: Tool Compound for SLC6A7 Target Engagement Studies

(m-Tolylsulfonyl)-L-proline has been directly characterized for inhibition of the human high-affinity L-proline transporter (PROT/SLC6A7) with an IC50 of 2.23 µM in COS1 cellular uptake assays . This establishes the compound as a structurally defined tool for exploring PROT pharmacology, a transporter of interest in glutamatergic neurotransmission research. While the absolute potency is moderate, the availability of direct comparative binding data provides a benchmark for SAR campaigns seeking to optimize PROT inhibition within the N-arylsulfonyl-proline series.

Synthetic Methodology Development: Building Block for Peptidomimetic and Heterocyclic Libraries

The N-sulfonylated proline core is a privileged scaffold in peptidomimetic design, offering a conformationally constrained amino acid mimic with modulated hydrogen-bonding capacity. (m-Tolylsulfonyl)-L-proline, with its defined meta-methyl substitution, provides a distinct physicochemical profile (MW 269.32) relative to halogenated analogs (3-Cl: MW 289.74; 3-F: MW 273.28) that may confer advantageous solubility or chromatographic properties in library synthesis workflows . For combinatorial chemistry applications, the ability to select among structurally discrete arylsulfonyl variants enables systematic exploration of substitution effects on compound library properties.

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